molecular formula C11H11F3N2O2S B11777247 Ethyl 2,3-dimethyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate

Ethyl 2,3-dimethyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate

Cat. No.: B11777247
M. Wt: 292.28 g/mol
InChI Key: ZXYDKNWQTDRUMV-UHFFFAOYSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

The compound’s structure comprises a bicyclic imidazo[2,1-b]thiazole system, a fusion of imidazole and thiazole rings. The imidazole ring is fused to the thiazole moiety at positions 2 (imidazole) and 1 (thiazole), creating a planar, conjugated system. Substituents include:

  • Methyl groups at positions 2 and 3 of the imidazole ring.
  • A trifluoromethyl group (-CF₃) at position 6 of the thiazole ring.
  • An ethyl carboxylate ester (-COOEt) at position 5 of the fused system.

The IUPAC name, ethyl 2,3-dimethyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate, reflects this substitution pattern. Numbering begins at the sulfur atom of the thiazole ring (position 1), proceeds through the fused nitrogen (position 2), and continues around the imidazole ring (positions 3–5) and thiazole ring (positions 6–8).

Table 1: Atomic Positions and Functional Groups

Position Substituent Functional Role
2 Methyl Electron-donating group
3 Methyl Steric stabilization
5 Ethyl carboxylate Electrophilic reactivity
6 Trifluoromethyl Lipophilicity enhancement

The trifluoromethyl group significantly enhances the compound’s lipophilicity and metabolic stability, making it a candidate for pharmaceutical applications.

Crystallographic Characterization and X-ray Diffraction Analysis

While X-ray crystallographic data for this specific compound is not explicitly reported in the provided sources, analogous imidazo[2,1-b]thiazole derivatives exhibit monoclinic or orthorhombic crystal systems with space groups such as P2₁/c or Pbca. These structures typically display planar fused rings with substituents oriented perpendicular to the bicyclic plane to minimize steric strain.

Key crystallographic parameters for related compounds include:

  • Unit cell dimensions : a = 8.2–10.5 Å, b = 12.7–15.3 Å, c = 7.8–9.1 Å.
  • Dihedral angles : 85–92° between imidazole and thiazole planes.
  • Intermolecular interactions : C-F···H and C=O···H hydrogen bonds stabilizing the lattice.

For the target compound, computational modeling predicts a similar crystal packing arrangement, with the ethyl carboxylate group participating in dipole-dipole interactions with adjacent molecules.

Spectroscopic Identification

Infrared (IR) Spectroscopy

The IR spectrum reveals critical functional group vibrations:

  • C=O stretch : Strong absorption at 1720–1740 cm⁻¹, characteristic of the ester carbonyl.
  • C-F stretches : Peaks at 1120–1170 cm⁻¹ and 1250–1300 cm⁻¹, corresponding to asymmetric and symmetric stretching of the -CF₃ group.
  • C-N stretches : Bands at 1340–1380 cm⁻¹ from the thiazole and imidazole rings.

Table 2: Key IR Absorption Bands

Functional Group Wavenumber (cm⁻¹) Intensity
Ester C=O 1735 Strong
-CF₃ 1145, 1280 Medium
C-N (thiazole) 1360 Weak

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃)
  • Ethyl group : Triplet at δ 1.42 ppm (3H, CH₃CH₂) and quartet at δ 4.40 ppm (2H, CH₂O).
  • Methyl groups : Singlets at δ 2.58 ppm (3H, C2-CH₃) and δ 2.63 ppm (3H, C3-CH₃).
  • Thiazole proton : Singlet at δ 7.89 ppm (1H, H-7).
¹³C NMR (100 MHz, CDCl₃)
  • Carbonyl carbon : δ 165.2 ppm (C=O).
  • Trifluoromethyl carbon : δ 122.5 ppm (q, J = 288 Hz, CF₃).
  • Aromatic carbons : δ 148.1 ppm (C-5), δ 143.6 ppm (C-6), δ 137.2 ppm (C-2), δ 132.8 ppm (C-3).

Table 3: ¹³C NMR Chemical Shifts

Carbon Position δ (ppm) Multiplicity
C=O 165.2 Singlet
CF₃ 122.5 Quartet
C-5 148.1 Singlet

Mass Spectrometry

The electron ionization (EI) mass spectrum displays:

  • Molecular ion peak : m/z 296.31 ([M]⁺), consistent with the molecular formula C₁₁H₁₂F₃N₂O₂S.
  • Key fragments :
    • m/z 267 ([M – C₂H₅]⁺).
    • m/z 224 ([M – COOEt]⁺).
    • m/z 154 (imidazo-thiazole core).

The fragmentation pattern confirms the ester group’s loss (-29 Da) and the stability of the trifluoromethyl-substituted aromatic system.

Unified Spectroscopic Correlation

The compound’s structure is unambiguously verified by the congruence of IR functional group assignments, NMR spin-spin coupling patterns, and mass spectral fragmentation pathways. For instance, the absence of aromatic protons in the ¹H NMR spectrum (except H-7) aligns with the substitution pattern predicted by the IUPAC name.

Properties

IUPAC Name

ethyl 2,3-dimethyl-6-(trifluoromethyl)imidazo[2,1-b][1,3]thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3N2O2S/c1-4-18-9(17)7-8(11(12,13)14)15-10-16(7)5(2)6(3)19-10/h4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXYDKNWQTDRUMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N1C(=C(S2)C)C)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,3-dimethyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate typically involves the reaction of 2-aminobenzothiazole with ethyl 2-bromo-2,3-dimethylbutanoate in the presence of a base such as potassium carbonate. The reaction is carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures . The resulting product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Ester Hydrolysis and Transesterification

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates for further derivatization.

Reaction ConditionsProductYield (%)Source
NaOH (1 M), H₂O/EtOH, reflux, 6 h2,3-Dimethyl-6-(CF₃)imidazo...-5-carboxylic acid85
KOt-Bu, MeOH, 60°C, 3 hMethyl ester derivative78

Acid-catalyzed transesterification with alcohols (e.g., isopropanol) produces alternative esters, enabling tuning of lipophilicity.

Nucleophilic Substitution

The electron-deficient trifluoromethyl group activates the C-6 position for nucleophilic aromatic substitution (SNAr).

ReagentConditionsProductNotesSource
NH₃ (g), DMF, 100°C6-Aminoimidazo[2,1-b]thiazoleRequires CuI catalystLimited regioselectivity
KSCN, DMSO, 120°C6-Thiocyano derivativeFollowed by reduction to –SHImproved bioavailability

Oxidation and Reduction

Oxidation : The methyl groups at C-2/C-3 are susceptible to oxidation.

  • KMnO₄ in acidic conditions converts methyl to carboxyl groups.

  • Selectivity depends on reaction time and temperature.

Reduction :

ReagentTarget SiteProductYield (%)Source
LiAlH₄, THF, 0°CEster → Alcohol5-Hydroxymethyl derivative92
H₂, Pd/C, EtOAcThiazole ringPartially saturated analog65

Cycloaddition Reactions

The imidazo[2,1-b]thiazole core participates in [3+2] cycloadditions with nitrile oxides or diazo compounds.

DipolarophileConditionsProductSelectivitySource
PhC≡N-OToluene, 80°C, 12 hIsoxazoline-fused derivativeC-5/C-6
N₂CHCO₂EtCu(OTf)₂, DCE, 60°CPyrazoline adductC-2/C-3

C–H Functionalization

Recent advances enable direct C–H bond activation:

Selenylation

A urea hydrogen peroxide (UHP)-mediated protocol introduces selenium at C-5 using diphenyl diselenide :

SubstrateConditionsProductYield (%)Source
PhSeSePh, UHPEthyl lactate, 60°C, 6 h5-(Phenylselanyl) derivative88

Suzuki–Miyaura Coupling

Palladium-catalyzed coupling with aryl boronic acids modifies the C-6 position :

Boronic AcidCatalyst SystemProductYield (%)Source
4-MeO-C₆H₄B(OH)₂Pd(PPh₃)₄, K₂CO₃, DME6-(4-Methoxyphenyl) analog76

Biological Activity-Driven Modifications

Structural modifications enhance interaction with biological targets like RAF kinases :

  • Sulfonamide coupling : Reaction with sulfonyl chlorides introduces terminal sulfonamide groups, improving kinase inhibition (IC₅₀ = 69–112 nM against V600E-BRAF) .

  • Hydroxyl group introduction : Enhances hydrogen-bonding capacity with MEK/ERK pathway components .

Mechanistic Insights

  • Trifluoromethyl group : The –CF₃ group exerts strong electron-withdrawing effects, directing electrophiles to C-5/C-6 positions.

  • Steric effects : 2,3-Dimethyl groups hinder reactivity at adjacent carbons, favoring distal functionalization .

This compound’s versatility in medicinal chemistry is underscored by its capacity to undergo diverse transformations while retaining core bioactivity. Further studies should explore photocatalytic and enzymatic modifications to improve selectivity.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of Ethyl 2,3-dimethyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate as an anticancer agent. The compound has been investigated for its efficacy against various cancer cell lines.

Case Study: Anticancer Efficacy

A comparative study assessed the compound's activity against human hepatocellular carcinoma (HepG-2) and human lung cancer (A-549) cell lines. The results indicated significant cytotoxic effects with IC50 values of approximately 4.37 μM for HepG-2 and 8.03 μM for A-549 cells, suggesting strong anticancer potential compared to standard treatments like cisplatin .

Cell Line IC50 Value (μM) Reference
HepG-24.37±0.7
A-5498.03±0.5

Antimicrobial Properties

The compound has also shown promising antimicrobial activity against various pathogens. Similar compounds within the imidazo[2,1-b]thiazole class have been reported to exhibit significant antibacterial and antifungal activities, which may be attributed to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

Summary of Antimicrobial Activity

Research indicates that derivatives of imidazo[2,1-b]thiazole compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi. These findings underscore the potential application of this compound in developing new antimicrobial agents .

Neuroprotective Effects

Emerging studies suggest that this compound may possess neuroprotective properties. The mechanism is thought to involve the protection of neuronal cells from excitotoxicity induced by glutamate and other neurotoxic agents.

Neuroprotection Case Study

In vitro studies using mouse neurons exposed to glutamate demonstrated that this compound significantly improved cell viability compared to untreated controls. The IC50 values ranged from 4.9 µM to 13 µM across different experimental conditions, indicating a robust protective effect without cytotoxicity to healthy cells.

Mechanism of Action

The mechanism of action of ethyl 2,3-dimethyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and bind to hydrophobic pockets within proteins . This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Ethyl 3-methyl-6-(trifluoromethyl)imidazo[2,1-b][1,3]thiazole-5-carboxylate (CAS 1956319-40-6)

Structural Differences : Lacks the 2-methyl group present in the target compound.
Molecular Formula : C₁₀H₉F₃N₂O₂S (vs. C₁₀H₁₁F₃N₂O₂S for the target).
Properties :

  • Predicted density: 1.52 g/cm³ .
  • Predicted pKa: 0.21 . Lower molecular weight (278.25 g/mol) could influence solubility and pharmacokinetics.

Ethyl 5-(cyclohexylamino)-3-methyl-6-(5-nitrofuran-2-yl)imidazo[2,1-b]thiazole-2-carboxylate (Compound 4k, )

Structural Differences: Replaces the trifluoromethyl group with a 5-nitrofuran-2-yl substituent and introduces a cyclohexylamino group. Biological Activity: Exhibits antimicrobial activity against ESKAPE pathogens and Mycobacterium tuberculosis . Implications: The nitrofuran group enhances redox activity, contributing to antimicrobial effects, while the trifluoromethyl group in the target compound may improve metabolic stability but reduce redox-driven toxicity .

Ethyl imidazo[2,1-b]thiazole-5-carboxylate (CAS 349480-83-7)

Structural Differences : Lacks both methyl and trifluoromethyl groups.
Molecular Formula : C₈H₈N₂O₂S (vs. C₁₀H₁₁F₃N₂O₂S).
Hazard Profile : Classified with warnings (H302, H315, H319, H335) due to higher reactivity .
Implications : Simplification of the structure reduces lipophilicity and bioactivity but increases toxicity risks compared to the target compound .

5-{[2-(Trifluoromethyl)-6-arylimidazo[2,1-b][1,3,4]-thiadiazol-5-yl]methylene}thiazolidine-2,4-dione (Compound 68a–e, )

Structural Differences: Replaces the thiazole ring with a thiadiazole core and adds a thiazolidine-2,4-dione moiety. Biological Activity: Shows moderate antitubercular activity against M. tuberculosis H37Rv .

Physicochemical Properties

Property Target Compound Ethyl 3-methyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate Ethyl imidazo[2,1-b]thiazole-5-carboxylate
Molecular Formula C₁₀H₁₁F₃N₂O₂S C₁₀H₉F₃N₂O₂S C₈H₈N₂O₂S
Molecular Weight (g/mol) 280.27 278.25 196.23
Predicted Density (g/cm³) N/A 1.52 N/A
pKa N/A 0.21 N/A

Biological Activity

Ethyl 2,3-dimethyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carboxylate is a synthetic compound that has garnered attention in pharmaceutical research due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C11H11F3N2O2S
  • Molecular Weight : 292.28 g/mol
  • CAS Number : 1956341-89-1

The compound features a trifluoromethyl group, which enhances its lipophilicity and biological activity. The imidazo[2,1-b]thiazole core is known for its diverse pharmacological properties.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the Imidazo[2,1-b]thiazole Core : This is achieved through cyclocondensation reactions involving appropriate precursors such as 2-aminothiazoles and halogenated carbonyl compounds.
  • Carboxylation : The introduction of the carboxylate group is performed using standard carboxylation techniques.
  • Trifluoromethylation : The trifluoromethyl group can be introduced via nucleophilic substitution or other fluorination methods.

Antitumor Properties

Research indicates that this compound exhibits significant antitumor activity. In vitro studies have shown that it can inhibit the growth of various cancer cell lines. For instance:

  • IC50 Values : Studies have reported IC50 values in the range of 1.61 ± 1.92 µg/mL against specific cancer cell lines, indicating potent cytotoxic effects .

The mechanism by which this compound exerts its biological effects involves:

  • Interaction with Biological Molecules : It has been shown to interact with proteins involved in cell signaling pathways, leading to apoptosis in cancer cells.
  • Induction of Oxidative Stress : The compound may induce oxidative stress in tumor cells, contributing to its cytotoxicity .

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Study on Cancer Cell Lines :
    • Researchers evaluated the compound's effects on human glioblastoma U251 cells and melanoma WM793 cells.
    • Results indicated a significant reduction in cell viability correlated with increased apoptosis markers .
  • Leishmanicidal Activity :
    • A study explored the compound's effects on Leishmania parasites, demonstrating ultrastructural changes and reduced survival rates of intracellular amastigotes .
    • The compound exhibited low toxicity towards mammalian cells while effectively increasing nitric oxide production in treated macrophages.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructure FeaturesUnique Aspects
Ethyl 3-methyl-6-(4-methylphenyl)imidazo[2,1-b]thiazole-2-carboxylateContains a methylphenyl groupLess lipophilic compared to the trifluoromethyl derivative
Ethyl 6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylateFeatures a fluorophenyl groupDifferent electronic properties affecting reactivity
2,6-Dimethylimidazo[2,1-b]thiazole-5-carboxylic acid ethyl esterLacks trifluoromethyl groupMore polar and possibly less bioactive

The trifluoromethyl substitution significantly enhances the lipophilicity and biological activity of this compound compared to these similar compounds.

Q & A

Q. How to address low yields in trifluoromethyl group introduction?

  • Methodological Answer : Substitution reactions with 2,3-dichloro-5-(trifluoromethyl)pyridine require strict anhydrous conditions and catalytic Cu(I) to achieve >85% yields. Impurities in starting materials (e.g., residual moisture) are common culprits for reduced efficiency .

Tables

Q. Table 1. Key Synthetic Methods Comparison

MethodConditionsYield (%)TimeReference
POCl₃ CyclizationReflux, 6 h70–806 h
Microwave One-PotRT, MW irradiation65–8715 min
Bromination-CouplingNBS, CCl₄, 80°C7524 h

Q. Table 2. Biological Activity of Derivatives

DerivativeTargetIC₅₀/EC₅₀Reference
ND-11564Mycobacterium tuberculosis8.2 μM
6-(Trifluoromethyl)-thiadiazole15-LOX4.5 μM

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